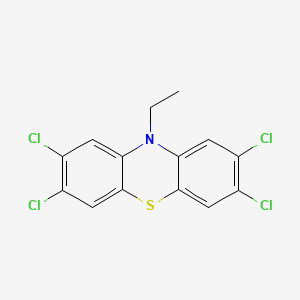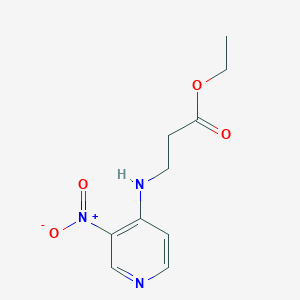
Ethyl 3-(3-nitropyridin-4-ylamino)propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(3-nitropyridin-4-ylamino)propionate is an organic compound with the chemical formula C10H13N3O4 It is a derivative of pyridine, featuring a nitro group at the 3-position and an ethyl ester group at the 3-position of the propionate chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(3-nitropyridin-4-ylamino)propionate typically involves the reaction of 3-nitropyridine with ethyl 3-aminopropionate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst. The reaction mixture is heated to a temperature range of 120-160°C for 16-20 hours under nitrogen protection .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The raw materials used in the synthesis are readily available, making the production cost-effective and scalable .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(3-nitropyridin-4-ylamino)propionate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield ethyl 3-(3-aminopyridin-4-ylamino)propionate .
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(3-nitropyridin-4-ylamino)propionate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of ethyl 3-(3-nitropyridin-4-ylamino)propionate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-(3-nitropyridin-4-ylamino)propionate can be compared with other similar compounds, such as:
- Ethyl 3-(2-nitropyridin-4-ylamino)propionate
- Ethyl 3-(4-nitropyridin-4-ylamino)propionate
- Ethyl 3-(3-aminopyridin-4-ylamino)propionate
These compounds share similar structures but differ in the position of the nitro or amino groups, which can influence their chemical reactivity and biological activity. This compound is unique due to its specific substitution pattern, which imparts distinct properties and applications .
Eigenschaften
CAS-Nummer |
234450-52-3 |
|---|---|
Molekularformel |
C10H13N3O4 |
Molekulargewicht |
239.23 g/mol |
IUPAC-Name |
ethyl 3-[(3-nitropyridin-4-yl)amino]propanoate |
InChI |
InChI=1S/C10H13N3O4/c1-2-17-10(14)4-6-12-8-3-5-11-7-9(8)13(15)16/h3,5,7H,2,4,6H2,1H3,(H,11,12) |
InChI-Schlüssel |
AULABXFAZRCETQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCNC1=C(C=NC=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



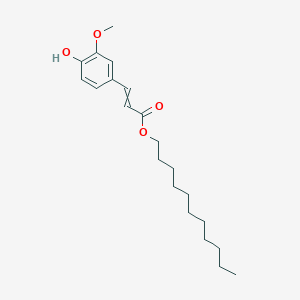

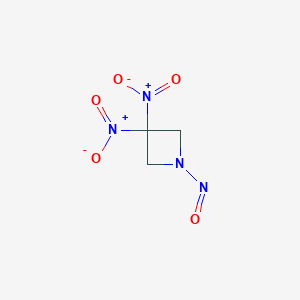
![tert-Butyl 15-(piperazin-1-yl)-4-oxa-3,8,11,17-tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene-8-carboxylate](/img/structure/B12566311.png)
![Diethyl 3,3'-[bis(dodecylsulfanyl)stannanediyl]dipropanoate](/img/structure/B12566314.png)
![[6-(Chloromethyl)pyridin-2-YL]methyl acetate](/img/structure/B12566321.png)

![N,N'-[Methylenedi(2,1-phenylene)]bis(N'-octadecylurea)](/img/structure/B12566351.png)
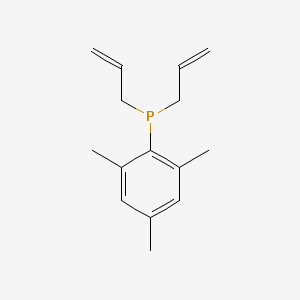
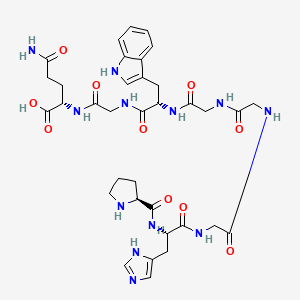
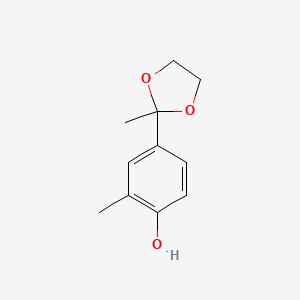
![4-Propyl-4'-[4-(trifluoromethoxy)cyclohexyl]biphenyl](/img/structure/B12566378.png)
